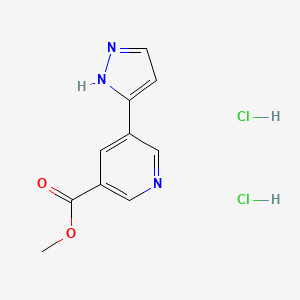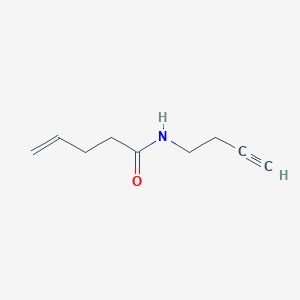![molecular formula C18H20N2O4S B2617336 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine CAS No. 1705784-36-6](/img/structure/B2617336.png)
3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring, a piperidine ring, and a methoxybenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine typically involves multiple steps. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 4-(4-methoxybenzenesulfonyl)piperidine. This intermediate is then reacted with 3-pyridinecarboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Wirkmechanismus
The mechanism of action of 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine is not well-documented. it is likely to interact with biological targets through its functional groups. The piperidine ring may interact with receptors or enzymes, while the methoxybenzenesulfonyl group could enhance binding affinity or specificity. The pyridine ring may also play a role in the compound’s overall activity by participating in π-π interactions or hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-methoxybenzenesulfonyl)piperidine: Lacks the pyridine ring but shares the piperidine and methoxybenzenesulfonyl groups.
3-pyridinecarboxylic acid: Contains the pyridine ring and a carboxylic acid group but lacks the piperidine and methoxybenzenesulfonyl groups.
Uniqueness
3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the piperidine and pyridine rings, along with the methoxybenzenesulfonyl group, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-15-4-6-16(7-5-15)25(22,23)17-8-11-20(12-9-17)18(21)14-3-2-10-19-13-14/h2-7,10,13,17H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKJRMXJKUUSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2617261.png)



![N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2617265.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2617266.png)

![4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B2617269.png)
![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2617273.png)
![ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2617274.png)

![ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2617276.png)
